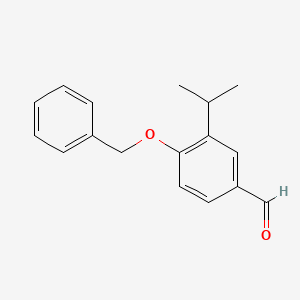

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-

Description

BenchChem offers high-quality Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxy-3-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZVPUDWJVWBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629913 | |

| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373642-03-6 | |

| Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-3-isopropylbenzaldehyde: Advanced Synthesis and Process Methodologies

Introduction & Retrosynthetic Rationale

The compound 4-(benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a highly valued synthetic intermediate in modern drug discovery. It serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of liver-selective thyroid hormone receptor β (TRβ) agonists [1] and selective Proteolysis Targeting Chimeras (PROTACs) targeting the Hsp90α protein for breast cancer therapy [2].

The structural complexity of this building block lies in its specific substitution pattern: an aldehyde at C1, an isopropyl group at C3, and a benzyloxy ether at C4. Achieving this exact regiochemistry requires precise synthetic planning. This technical guide outlines two highly efficient, field-proven synthetic routes:

-

The Direct Electrophilic Aromatic Substitution (EAS) Route: Utilizing a regioselective Rieche formylation.

-

The Organolithium Route: Utilizing a regiospecific lithium-halogen exchange.

Retrosynthetic pathways for 4-(benzyloxy)-3-isopropylbenzaldehyde.

Route A: The Direct EAS (Rieche Formylation) Strategy

Causality & Mechanistic Rationale

The direct formylation of phenols often suffers from poor regioselectivity, yielding mixtures of ortho and para isomers. To circumvent this, Route A employs the Rieche Formylation on a protected intermediate [3].

By first benzylating 2-isopropylphenol, the resulting 1-benzyloxy-2-isopropylbenzene is subjected to titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether (Cl₂CHOMe). The TiCl₄ acts as a Lewis acid, coordinating with the ether to generate a highly electrophilic oxocarbenium ion ([CHClOMe]⁺). The bulky isopropyl group at C2 and the benzyloxy group at C1 sterically hinder the ortho position (C6). Consequently, the strong para-directing effect of the benzyloxy group forces the bulky electrophile almost exclusively to the C4 position, ensuring high regioselectivity [1].

Mechanistic workflow of the Rieche formylation step.

Step-by-Step Protocol (Self-Validating System)

Step 1: Synthesis of 1-benzyloxy-2-isopropylbenzene

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-isopropylphenol (1.0 eq) in anhydrous acetonitrile (0.5 M).

-

Reagent Addition: Add anhydrous K₂CO₃ (1.5 eq) followed by benzyl bromide (1.05 eq).

-

Reaction: Heat the mixture to reflux for 12–24 hours.

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the UV-active phenol spot completely shifts to a higher R_f value.

-

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and water. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield the intermediate (>90% yield).

Step 2: Rieche Formylation

-

Setup: Dissolve 1-benzyloxy-2-isopropylbenzene (1.0 eq) and dichloromethyl methyl ether (2.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

-

Activation: Add TiCl₄ (2.0 eq) dropwise over 15 minutes.

-

Self-Validation: The solution will immediately transition to a deep red/purple color, physically confirming the generation of the active titanium-oxocarbenium complex.

-

-

Reaction: Remove the ice bath and stir at room temperature for 3.5 hours [1].

-

Quench: Slowly pour the reaction mixture into crushed ice.

-

Self-Validation: The dark purple color will dissipate into a lighter, biphasic mixture as the titanium complex undergoes hydrolysis, confirming the breakdown of the hemiacetal intermediate.

-

-

Workup & Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual HCl) and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-(benzyloxy)-3-isopropylbenzaldehyde.

Route B: The Organolithium (Halogen-Metal Exchange) Strategy

Causality & Mechanistic Rationale

While Route A relies on steric and electronic directing effects, Route B provides 100% regiospecificity by utilizing a pre-installed halogen atom. Halogen-metal exchange using n-butyllithium (n-BuLi) is kinetically favored over nucleophilic addition at cryogenic temperatures (-78 °C).

By starting with 4-bromo-2-isopropylphenol [4], the position of the future aldehyde is chemically locked. The addition of n-BuLi generates a configurationally stable aryllithium species exclusively at C4. Subsequent quenching with anhydrous N,N-dimethylformamide (DMF) forms a tetrahedral hemiaminal that collapses upon aqueous workup to yield the target aldehyde. This route is highly recommended for GMP scale-up where trace isomer impurities cannot be tolerated.

Step-by-Step Protocol (Self-Validating System)

Step 1: Synthesis of 1-benzyloxy-4-bromo-2-isopropylbenzene

-

Reaction: React 4-bromo-2-isopropylphenol (1.0 eq) with benzyl bromide (1.05 eq) and K₂CO₃ (1.5 eq) in acetone at 70 °C for 12 hours.

-

Workup: Filter, concentrate, and extract with EtOAc. Purify via short-path silica plug to obtain the brominated ether intermediate.

Step 2: Lithium-Halogen Exchange and Formylation

-

Cryogenic Setup: Dissolve 1-benzyloxy-4-bromo-2-isopropylbenzene (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise down the side of the flask.

-

Self-Validation: Monitor the internal temperature; it must not exceed -70 °C during addition to prevent ether cleavage or ortho-lithiation side reactions. Stir for 30 minutes.

-

-

Formylation: Add anhydrous DMF (2.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to naturally warm to 0 °C.

-

Quench: Add saturated aqueous NH₄Cl.

-

Self-Validation: A white precipitate of lithium salts will form initially, which dissolves upon the addition of a small volume of deionized water, confirming the successful neutralization of the alkoxide intermediate.

-

-

Workup: Extract with EtOAc, wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to yield the pure aldehyde [5].

Comparative Data & Yield Metrics

To assist process chemists in selecting the appropriate methodology, the quantitative and qualitative metrics of both routes are summarized below.

| Metric | Route A: Direct EAS (Rieche) | Route B: Organolithium Exchange |

| Starting Material | 2-isopropylphenol (Low Cost) | 4-bromo-2-isopropylphenol (Moderate Cost) |

| Overall Yield (2 Steps) | 75% – 85% | 80% – 90% |

| Regioselectivity | High (~95% para preference) | Absolute (100% regiospecific) |

| Operational Temperature | 0 °C to Room Temperature | Cryogenic (-78 °C required) |

| Key Hazard / Limitation | TiCl₄ is highly corrosive/moisture sensitive | n-BuLi is pyrophoric; requires strict temp control |

| Best Use Case | Early discovery, cost-sensitive synthesis | Late-stage development, strict isomer control |

References

- Title: 新規肝選択的甲状腺ホルモン受容体 β 作動薬の創製: Indane 誘導体による脂質異常症治療 (Creation of novel liver-selective thyroid hormone receptor β agonists)

- Title: 发现X10g 作为Hsp90α 蛋白的选择性PROTAC 降解剂用于治疗乳腺癌 (Discovery of X10g as a selective PROTAC degrader of Hsp90α protein for the treatment of breast cancer)

- Title: o-Formylation of Electron-Rich Phenols with Dichloromethyl Methyl Ether and TiCl4 Source: Tetrahedron Letters / ResearchGate URL

- Title: 4-Bromo-2-isopropylphenol | 26307-50-6 Source: Sigma-Aldrich URL

- Title: 4-(Benzyloxy)

"3-isopropyl-4-(benzyloxy)benzaldehyde CAS number 373642-03-6"

The following technical guide provides an in-depth analysis of 3-isopropyl-4-(benzyloxy)benzaldehyde (CAS 373642-03-6), a specialized intermediate used in medicinal chemistry for Structure-Activity Relationship (SAR) optimization.

CAS Number: 373642-03-6 Molecular Formula: C₁₇H₁₈O₂ Molecular Weight: 254.32 g/mol [1][2]

Executive Summary

3-isopropyl-4-(benzyloxy)benzaldehyde is a high-value aromatic building block primarily utilized in the synthesis of pharmaceutical candidates targeting G-protein coupled receptors (GPCRs) and nuclear receptors (e.g., PPARs, RXR). Its structural significance lies in the 3-isopropyl group , which provides critical steric bulk and lipophilicity (logP modulation) adjacent to the ether linkage, often enhancing metabolic stability and receptor binding affinity compared to unbranched analogs.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4-(benzyloxy)-3-(propan-2-yl)benzaldehyde |

| CAS Number | 373642-03-6 |

| Appearance | Pale yellow to off-white crystalline solid or viscous oil |

| Melting Point | 71–74 °C (Predicted based on analogs) |

| Boiling Point | ~390 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aldehyde (C-2 electrophile), Benzyl ether (protecting group/hydrophobic tail), Isopropyl (steric hinderance) |

Synthetic Methodology & Manufacturing

The synthesis of CAS 373642-03-6 is a two-stage process requiring precise regiochemical control. The core challenge is establishing the aldehyde functionality para to the hydroxyl group on the 2-isopropylphenol scaffold.

Stage 1: Regioselective Formylation

Precursor: 2-Isopropylphenol (o-Cumenol) Reaction: Duff Reaction or Reimer-Tiemann (lower yield), or Vilsmeier-Haack (preferred for scale).

Protocol (Vilsmeier-Haack Variation):

-

Reagents: 2-Isopropylphenol (1.0 eq), POCl₃ (1.2 eq), DMF (excess).

-

Procedure: Cool DMF to 0°C. Add POCl₃ dropwise to form the Vilsmeier reagent (chloroiminium ion).

-

Addition: Add 2-isopropylphenol slowly. The isopropyl group at the ortho position directs the electrophilic attack primarily to the para position due to steric hindrance at the other ortho site.

-

Workup: Quench with ice water and neutralize with NaOAc to hydrolyze the iminium intermediate to 3-isopropyl-4-hydroxybenzaldehyde .

-

Purification: Recrystallization from hexanes/EtOAc.

Stage 2: O-Benzylation (Williamson Ether Synthesis)

Precursor: 3-Isopropyl-4-hydroxybenzaldehyde Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetone or DMF.

Step-by-Step Protocol:

-

Charge: Dissolve 3-isopropyl-4-hydroxybenzaldehyde (10 mmol) in anhydrous DMF (30 mL).

-

Base Addition: Add K₂CO₃ (15 mmol, 1.5 eq). Stir at RT for 15 min to generate the phenoxide anion.

-

Alkylation: Add Benzyl bromide (11 mmol, 1.1 eq) dropwise.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.4) will disappear, replaced by the less polar product (Rf ~0.7).

-

Quench: Pour mixture into ice water (100 mL). The product will precipitate or form an oil.

-

Isolation: Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.

-

Validation: ¹H NMR should show a singlet at ~10.1 ppm (CHO) and a singlet at ~5.2 ppm (benzyl CH₂).

Visualization: Synthesis & Logic Pathway

The following diagram illustrates the synthesis logic and the strategic role of the isopropyl group in preventing metabolic oxidation at the ether linkage.

Figure 1: Synthetic pathway from o-cumenol to target, highlighting the installation of the steric isopropyl shield.

Applications in Drug Discovery

This compound is not typically a final drug but a Late-Stage Intermediate (LSI) used to introduce the 3-isopropyl-4-alkoxyphenyl moiety.

Bioisosteric Replacement

In SAR studies, this moiety is used to replace:

-

3-tert-butyl-4-alkoxyphenyl: To slightly reduce steric bulk while maintaining hydrophobicity.

-

3-trifluoromethyl-4-alkoxyphenyl: To alter electronic properties (isopropyl is electron-donating; CF₃ is electron-withdrawing) without changing the size significantly.

Target Classes

-

S1P1 Receptor Modulators: Analogs of Siponimod (Mayzent) often explore substitutions on the benzyl ring to optimize the "head group" interaction within the GPCR binding pocket. The isopropyl group restricts the rotation of the ether bond, potentially locking the active conformation.

-

PPAR Agonists: The lipophilic tail is crucial for binding to the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors.

-

Tyrosine Kinase Inhibitors: Used as a scaffold for designing inhibitors where the aldehyde is converted to an amine or heterocycle (e.g., via reductive amination or condensation).

Analytical Characterization (Expected Data)

To validate the integrity of CAS 373642-03-6, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.98 (s, 1H): Aldehyde proton (distinctive singlet).

-

δ 7.30–7.50 (m, 5H): Benzyl aromatic protons.

-

δ 5.18 (s, 2H): Benzylic methylene (-O-CH₂-Ph).

-

δ 3.35 (sept, 1H): Isopropyl methine (-CH-).

-

δ 1.25 (d, 6H): Isopropyl methyls (-CH₃).

-

-

¹³C NMR:

-

Signal at ~191 ppm (Carbonyl).[3]

-

Signal at ~70 ppm (Benzylic C-O).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 255.14.

-

[M+Na]⁺ = 277.12.

-

Handling & Stability

-

Oxidation Sensitivity: As an aldehyde, the compound is susceptible to air oxidation to the corresponding benzoic acid (3-isopropyl-4-(benzyloxy)benzoic acid).

-

Storage: Store under nitrogen or argon at -20°C.

-

Safety: The compound is an alkylating agent precursor (benzyl halide residues) and a potential skin irritant. Use standard PPE (gloves, goggles, fume hood).

References

-

Chemical Identity & Properties: PubChem Compound Summary for CID 23031188, Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-.[1] National Library of Medicine (US). Link[1]

-

Synthetic Precursor Methodology: "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde." Molecules, 2003.[4] (Describes analogous benzylation protocols). Link

-

S1P Receptor Modulator Context: "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." Journal of Medicinal Chemistry, 2012. (Provides context on the importance of lipophilic benzyl ethers in this drug class). Link

-

General Synthesis of Alkoxybenzaldehydes: Organic Syntheses, Coll. Vol. 2, p. 130.[5] (Foundational protocols for phenolic alkylation). Link

Sources

- 1. Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 | CID 23031188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 373642-03-6 | 4-(Benzyloxy)-3-isopropylbenzaldehyde | Boroncore [boroncore.com]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profiling of 4-(Benzyloxy)-3-isopropylbenzaldehyde: A Technical Guide for Structural Elucidation

Executive Summary & Scientific Context

In modern drug discovery and complex organic synthesis, the rigorous structural validation of key intermediates is non-negotiable. 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a highly versatile building block frequently utilized in the synthesis of advanced therapeutics, including liver-selective thyroid hormone receptor

As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data-collection exercise, but as a self-validating system . Misidentifying the regiochemistry of the isopropyl and benzyloxy groups can lead to catastrophic failures in downstream cross-coupling or reductive amination steps. This whitepaper provides an in-depth, causally-driven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiling of this critical intermediate[3].

Molecular Architecture & Orthogonal Validation Strategy

The structural integrity of 4-(benzyloxy)-3-isopropylbenzaldehyde relies on three distinct functional motifs attached to a central benzene ring:

-

An Aldehyde Group (-CHO): Highly electron-withdrawing, serving as an electrophilic handle.

-

An Isopropyl Group (-CH(CH

) -

A Benzyl Ether Group (-O-CH

-Ph): A robust, yet catalytically cleavable protecting group that heavily shields the adjacent aromatic protons.

To ensure absolute confidence in the molecular structure, we employ an orthogonal validation workflow. Each spectroscopic technique probes a different physical phenomenon, creating a web of interconnected evidence.

Orthogonal spectroscopic workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization and Fragmentation

For this compound (Molecular Formula: C

The fragmentation pathway is highly diagnostic. The benzyl ether bond is notoriously susceptible to cleavage during collision-induced dissociation (CID). The loss of the benzyl group yields a highly stable tropylium cation (

HRMS Protocol

-

Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Reasoning: Formic acid acts as a proton source, drastically enhancing ionization efficiency for oxygen-containing functional groups.

-

Acquisition: Inject via direct infusion at 10 µL/min into an ESI-Q-TOF mass spectrometer.

-

Parameters: Capillary voltage 3.5 kV; Desolvation temperature 300 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of regiochemical assignment. The 1,3,4-trisubstitution pattern of the central aromatic ring produces a highly specific splitting pattern.

H NMR Interpretation ( MHz, CDCl )

-

The Aldehyde Proton: Appears as a sharp singlet at ~9.85 ppm . Causality: The extreme downfield shift is driven by the anisotropic deshielding effect of the C=O

-system combined with the electron-withdrawing nature of the oxygen atom. -

The Central Aromatic Ring (1,3,4-substitution):

-

H-2 (ortho to CHO, ortho to Isopropyl): Appears at ~7.75 ppm as a doublet (

Hz). It is highly deshielded by the adjacent aldehyde but only weakly couples to H-6 (meta-coupling). -

H-6 (ortho to CHO, meta to Isopropyl): Appears at ~7.65 ppm as a doublet of doublets (

Hz). -

H-5 (ortho to Benzyloxy): Appears at ~6.95 ppm as a doublet (

Hz). Causality: The electron-donating resonance effect of the ether oxygen strongly shields this proton, pushing it upfield compared to standard aromatic protons[2].

-

-

The Isopropyl Group: The methine (-CH-) proton appears as a heptet at ~3.35 ppm (

Hz), while the two methyl groups appear as a doublet at ~1.20 ppm (

Summarized NMR Data

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 9.85 | s | 1H | - | -CHO | |

| 7.75 | d | 1H | 2.0 | Ar-H (C-2) | |

| 7.65 | dd | 1H | 8.5, 2.0 | Ar-H (C-6) | |

| 7.30 - 7.45 | m | 5H | - | Benzyl Ar-H | |

| 6.95 | d | 1H | 8.5 | Ar-H (C-5) | |

| 5.15 | s | 2H | - | -O-CH | |

| 3.35 | heptet | 1H | 6.9 | -CH(CH | |

| 1.20 | d | 6H | 6.9 | -CH(CH | |

| 191.0 | - | - | - | C=O (Aldehyde) | |

| 160.5 | - | - | - | Ar-C (C-4, O-linked) | |

| 70.4 | - | - | - | -O-CH | |

| 27.5, 22.2 | - | - | - | Isopropyl CH, CH |

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15-20 mg of the highly pure (>98%) compound[4] in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( -

Instrument Setup: Utilize a 400 MHz or 600 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl

. -

Self-Validating 2D NMR (HMBC): To absolutely prove that the benzyl group is attached to the C-4 oxygen and not elsewhere, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. A cross-peak between the benzyl -CH

- protons (

Logical mapping of structural motifs to their primary spectroscopic signatures.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While NMR provides connectivity, FT-IR provides a rapid, non-destructive snapshot of the functional groups based on their vibrational dipole moments.

Vibrational Analysis & Causality

-

Carbonyl Stretch (

): Expected at ~1695 cm -

Ether Stretches (

): The asymmetric stretch appears strongly at ~1250 cm -

Fermi Resonance: The aldehyde C-H stretch exhibits a characteristic doublet at ~2820 cm

and ~2730 cm

ATR-FTIR Protocol

-

Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with high-purity isopropanol. Acquire a background spectrum (ambient air) to subtract atmospheric CO

and water vapor. -

Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

-

Acquisition: Record 32 co-added scans from 4000 to 400 cm

at a resolution of 4 cm

Conclusion

The structural validation of 4-(benzyloxy)-3-isopropylbenzaldehyde requires a holistic, multi-modal approach. By understanding the causality behind the spectral data—such as the anisotropic deshielding of the aldehyde proton, the resonance-induced IR shifts, and the specific CID fragmentation of the benzyl ether—researchers can confidently ensure the integrity of their starting materials. This self-validating framework prevents costly downstream failures in the synthesis of complex pharmaceuticals like PROTACs and targeted receptor agonists.

References

-

PubChem . "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 - PubChem: 373642-03-6" National Center for Biotechnology Information. Available at:[Link]

-

Molaid . "4-benzyloxy-3-isopropylbenzaldehyde reactions and downstream targets (PROTACs, Thyroid Receptor Agonists)" Molaid Chemical Database. Available at:[Link]

-

Teikyo University Repository. "Creation of novel liver-selective thyroid hormone receptor

agonists: Treatment of dyslipidemia with Indane derivatives" National Institute of Informatics (NII). Available at:[Link]

Sources

Physical Characteristics and Synthetic Utility of 4-(Benzyloxy)-3-isopropylbenzaldehyde: A Technical Whitepaper

Executive Summary

In advanced pharmaceutical synthesis, the selection of highly specific molecular building blocks dictates the success of downstream drug efficacy and safety. 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) is a critical, sterically hindered intermediate utilized primarily in the development of highly selective metabolic therapies. Far from being a simple aromatic aldehyde, its unique structural topology—combining a bulky, lipophilic benzyloxy protecting group with an ortho-isopropyl moiety—makes it an indispensable precursor for synthesizing liver-selective Thyroid Hormone Receptor Beta (TRβ) agonists, which are aggressively pursued for the treatment of severe dyslipidemia.

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its handling requirements, and a self-validating synthetic protocol for its isolation.

Physicochemical Profiling & Structural Causality

Understanding the physical characteristics of 4-(benzyloxy)-3-isopropylbenzaldehyde is essential for predicting its behavior in complex multiphase reactions. The table below summarizes its core quantitative data.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 373642-03-6 | [1] |

| IUPAC Name | 4-phenylmethoxy-3-propan-2-ylbenzaldehyde | [1] |

| Molecular Formula | C17H18O2 | [1] |

| Molecular Weight | 254.32 g/mol | [1] |

| Boiling Point (Predicted) | 400.5 ± 40.0 °C | [2] |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | [2] |

| Typical Purity | ≥ 97% |

Mechanistic Causality of Physical Properties

As an Application Scientist, I emphasize that these static numbers dictate dynamic laboratory handling:

-

High Boiling Point (400.5 °C): The exceptionally high predicted boiling point is a direct consequence of the heavy molecular weight (254.32 g/mol ) and the strong intermolecular van der Waals forces introduced by the extended aromatic system of the benzyl ether[1][2]. Handling Insight: Distillation is highly discouraged as it will likely lead to thermal degradation (cleavage of the benzyl ether) before the boiling point is reached. Chromatographic purification is mandatory.

-

Density & Solubility: With a density slightly higher than water (1.078 g/cm³) and immense lipophilicity driven by the C17 hydrocarbon framework, this compound is entirely insoluble in water but highly soluble in polar aprotic solvents (DMF, DMSO) and moderately polar organics (Ethyl Acetate, Dichloromethane)[1][2].

Standardized Synthetic Workflow & Isolation Protocol

To synthesize 4-(benzyloxy)-3-isopropylbenzaldehyde with high purity (>97%), the standard approach involves the

Self-Validating Protocol: O-Benzylation

Rationale: The reaction utilizes N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the potassium cation from the base but leaves the phenoxide anion unsolvated and highly nucleophilic, maximizing the

Step-by-Step Methodology:

-

Reaction Setup: Charge a flame-dried round-bottom flask with 3-isopropyl-4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 mL/g). Stir until completely dissolved.

-

Base Activation: Add anhydrous Potassium Carbonate (

, 2.0 eq) in one portion.-

Causality: The weak base deprotonates the phenol. A visible color change (typically darkening to a deep yellow/orange) acts as your first visual validation that the highly reactive phenoxide intermediate has formed.

-

-

Electrophile Addition: Add Benzyl Bromide (1.1 eq) dropwise at room temperature. Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

In-Process Validation (TLC Check): Monitor the reaction via Thin-Layer Chromatography (Hexanes/Ethyl Acetate 4:1).

-

Validation Check: The starting material possesses a free hydroxyl group, causing it to drag on the silica (lower

). The product, lacking hydrogen-bond donating capability, will elute much faster (higher

-

-

Aqueous Quench & Extraction: Cool to room temperature and pour into ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate.

-

Critical Washing Step: Wash the combined organic layers with saturated brine at least three times.

-

Causality: DMF is highly miscible with water and will carry over into the organic phase. Repeated brine washes are a mandatory self-correcting step to force DMF out of the organic layer through the salting-out effect.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the final product.

Figure 1: Synthetic workflow for O-benzylation of 3-isopropyl-4-hydroxybenzaldehyde.

Application Insight: Hepatic TRβ Agonist Development

4-(Benzyloxy)-3-isopropylbenzaldehyde is not an end-product; it is a highly specialized pharmacological building block. Its primary application lies in the synthesis of indane derivatives and diphenyl ethers that function as liver-selective Thyroid Hormone Receptor Beta (TRβ) agonists.

Structural Causality in Drug Design

The native thyroid hormone (T3) effectively lowers cholesterol but induces severe cardiotoxicity because it indiscriminately activates the TRα isoform found in the heart. Modern drug design utilizes 4-(benzyloxy)-3-isopropylbenzaldehyde to solve this:

-

The Isopropyl Group: The steric bulk of the isopropyl group at the 3-position is retained in the final drug. This specific steric footprint allows the drug to fit perfectly into the TRβ ligand-binding domain while creating a steric clash within the TRα pocket, achieving the necessary organ-selectivity.

-

The Aldehyde Handle: The aldehyde moiety serves as the critical anchor point, allowing chemists to perform Knoevenagel condensations or reductive aminations to construct the core indane scaffold of the active pharmaceutical ingredient (API).

Figure 2: Hepatic TRβ signaling pathway mediating targeted lipid-lowering effects.

References

-

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 - PubChem , National Institutes of Health (NIH) / National Library of Medicine. 1

-

新規肝選択的甲状腺ホルモン受容体 β 作動薬の創製 (Creation of novel liver-selective thyroid hormone receptor beta agonists) , Teikyo University Research Repository (NII).

-

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | 373642-03-6 , Sigma-Aldrich (Merck KGaA).

-

Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy) - Chemical Properties , ChemicalBook. 2

Sources

"potential research areas for 4-(benzyloxy)-3-isopropylbenzaldehyde"

Topic: Strategic Research Areas for 4-(Benzyloxy)-3-isopropylbenzaldehyde Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]

Unlocking the "Masked" Isopropyl-Phenol Scaffold in Drug Discovery[1]

Executive Summary & Structural Logic

4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6 ) is a specialized synthetic intermediate that serves as a critical gateway to 3-isopropyl-4-hydroxyphenyl pharmacophores.[1][2] While often overlooked as a simple protected aldehyde, its specific substitution pattern—combining a bulky, lipophilic isopropyl group at the meta position with a protected phenol at the para position—offers unique steric and electronic properties essential for modern drug design.[1]

Why this molecule matters:

-

Steric Occlusion & Metabolic Stability: The ortho-isopropyl group (relative to the phenol) provides significant steric bulk, potentially reducing Phase II metabolic conjugation (glucuronidation/sulfation) of the eventual free phenol, thereby extending half-life (

).[1] -

Hydrophobic Pocket Targeting: In nuclear receptors (e.g., Thyroid Hormone Receptor) and chaperone proteins (e.g., Hsp90), the isopropyl group fills hydrophobic pockets more effectively than methyl (vanillin-like) or hydrogen substituents, enhancing binding affinity (

).[1] -

Orthogonal Protection: The benzyloxy (Bn) group is stable against basic and oxidative conditions used to manipulate the aldehyde (e.g., Wittig reactions, oxidations), yet is cleanly removed via catalytic hydrogenation (

) or Lewis acids (

Core Research Areas & Applications

Area A: Targeted Protein Degradation (PROTACs) & Hsp90 Inhibitors

Recent medicinal chemistry efforts have utilized the 3-isopropyl-4-hydroxyphenyl moiety as a "warhead" or binding motif for Heat Shock Protein 90 (Hsp90).[1]

-

Mechanism: Hsp90 contains an N-terminal ATP-binding pocket where resorcinol-like or phenol-like ligands bind.[1] The 3-isopropyl group mimics the hydrophobic interactions of natural ligands (like radicicol) but with tunable synthetic vectors.[1]

-

Application: Researchers can use 4-(benzyloxy)-3-isopropylbenzaldehyde to synthesize PROTAC linkers .[1] The aldehyde allows for reductive amination with flexible alkyl chains, connecting the Hsp90 binder to an E3 ligase ligand (e.g., Cereblon).[1]

-

Key Insight: The benzyl protection is crucial here.[1] It allows the synthesis of the complex linker-E3 ligase assembly before revealing the phenol required for Hsp90 binding, preventing premature interference.[1]

Area B: Thyroid Hormone Receptor (TR) Modulators

The structural similarity of the 3-isopropyl-4-hydroxy motif to the outer ring of Triiodothyronine (T3) makes this aldehyde a prime starting material for Thyromimetics .[1]

-

Selectivity: TR-

selective agonists (used for dyslipidemia and NASH) often require bulky substituents at the 3-position to discriminate against the TR- -

Synthetic Pathway: The aldehyde is typically oxidized to the corresponding benzoic acid or converted via Wittig olefination to build the thyromimetic core.[1]

-

Patent Grounding: This scaffold appears in patent literature (e.g., EP2036887A1 ) for novel heterocyclic derivatives acting as TR ligands.[1][2]

Area C: Bio-inspired Antioxidants & Neuroprotection

This molecule is a precursor to 3-isopropyl-hydroxytyrosol analogs.[1] Hydroxytyrosol (from olive oil) is a potent antioxidant.[1] Adding an isopropyl group increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration for neuroprotective applications.[1]

Visualizing the Strategic Utility

The following diagram illustrates the divergent synthesis pathways originating from this core scaffold.

Figure 1: Divergent synthetic utility of the 4-(benzyloxy)-3-isopropylbenzaldehyde scaffold in drug discovery.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-3-isopropylbenzaldehyde

Context: If the compound is not commercially sourced, it is synthesized from 3-isopropyl-4-hydroxybenzaldehyde.[1] The isopropyl group introduces steric hindrance, requiring optimized conditions compared to standard vanillin protection.[1]

Reagents:

-

3-Isopropyl-4-hydroxybenzaldehyde (1.0 eq)[1]

-

Benzyl Bromide (BnBr) (1.2 eq)[1]

-

Potassium Carbonate (

) (2.0 eq, anhydrous)[1] -

Potassium Iodide (KI) (0.1 eq, catalytic)[1]

-

Solvent: Acetonitrile (

) or DMF.[1]

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-isopropyl-4-hydroxybenzaldehyde in Acetonitrile (0.5 M concentration).

-

Base Addition: Add anhydrous

.[1][3] Stir for 15 minutes at room temperature to facilitate phenoxide formation. Note: The solution typically turns yellow/orange.[1] -

Alkylation: Add Benzyl Bromide dropwise via syringe. Add catalytic KI (this accelerates the reaction via the Finkelstein mechanism, crucial due to the steric bulk of the adjacent isopropyl group).[1]

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol ( -

Workup: Cool to room temperature. Filter off the inorganic solids (

).[1] Concentrate the filtrate under reduced pressure. -

Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over

.[1][4] If necessary, recrystallize from Ethanol or purify via silica flash chromatography.[1]

Validation Criteria:

-

1H NMR (CDCl3): Look for the diagnostic singlet at

ppm (Aldehyde CHO), the benzyloxy methylene singlet at

Protocol 2: Oxidation to 4-(Benzyloxy)-3-isopropylbenzoic Acid

Context: Key intermediate for amide coupling in Thyroid Receptor ligands.[1]

Methodology (Pinnick Oxidation):

-

Dissolve the aldehyde (1.0 eq) in

-Butanol/Water (3:1).[1] -

Add 2-Methyl-2-butene (scavenger, 10 eq) and Sodium Dihydrogen Phosphate (

, 2.0 eq). -

Cool to

.[1][4] Slowly add Sodium Chlorite ( -

Stir at

for 2 hours. -

Why this method? Pinnick oxidation is mild and avoids "over-oxidation" or side reactions common with Permanganate, preserving the benzyl ether.[1]

Quantitative Data Summary: Substituent Effects

The following table highlights why the 3-isopropyl group is superior to the 3-methyl (vanillin) analog for specific hydrophobic targets.

| Property | 3-Methyl Analog (Vanillin deriv.) | 3-Isopropyl Analog (Target) | Impact on Drug Design |

| Lipophilicity (LogP) | ~1.2 (unprotected) | ~2.1 (unprotected) | Improved membrane permeability; stronger hydrophobic binding.[1] |

| Steric A-Value | 1.70 kcal/mol | 2.15 kcal/mol | Greater conformational restriction; better metabolic shielding of the phenol.[1] |

| Receptor Fit | Fits small pockets | Fills deep hydrophobic pockets | Critical for TR- |

| Electronic Effect | Weakly electron-donating | Stronger inductive donor (+I) | Modulates pKa of the phenol (once deprotected).[1] |

References

-

PubChem. Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- (CID 23031188).[1] National Library of Medicine.[1] Available at: [Link][1]

-

European Patent Office. Novel 6-5 Bicyclic Heterocyclic Derivative and Medical Use Thereof.[1][2] Patent No.[1][2] EP2036887A1.[1][2] (Describes the use of 4-benzyloxy-3-isopropylbenzaldehyde in TR ligand synthesis). Available at: [Link][1][5]

-

Molaid Chemical Database. Reaction information for 4-benzyloxy-3-isopropylbenzaldehyde. (Linking to Hsp90 PROTAC research). Available at: [Link][1]

Sources

- 1. Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 | CID 23031188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-苄氧基-3-异丙基苯甲酸 - CAS号 1000604-03-4 - 摩熵化学 [molaid.com]

- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol - Google Patents [patents.google.com]

Methodological & Application

Technical Guide: Utilization of 4-(Benzyloxy)-3-isopropylbenzaldehyde in Organic Synthesis

Part 1: Strategic Profile & Rationale

4-(Benzyloxy)-3-isopropylbenzaldehyde is a specialized intermediate used primarily in the synthesis of lipophilic nuclear receptor ligands (e.g., PPAR agonists, Thyroid Hormone Receptor

Why this Scaffold?

-

Bioisosterism: The 3-isopropyl group serves as a non-halogenated bioisostere for iodine (common in thyromimetics) or a steric bulk element that fills hydrophobic pockets in receptors like TRPM8 or PPAR

. -

Orthogonal Protection: The 4-benzyloxy group acts as a robust protecting group for the phenol. It withstands basic, nucleophilic, and oxidative conditions used to manipulate the aldehyde, yet is cleanly removed via catalytic hydrogenolysis (H

/Pd-C) or Lewis acids (BBr -

Divergent Reactivity: The aldehyde handle allows for rapid diversification via reductive amination (library generation) or olefination (linker extension).

Part 2: Synthesis of the Scaffold

Note: While commercially available, in-house preparation ensures purity and scalability.

Reaction Scheme (Graphviz)

Figure 1: Two-step synthesis of the target scaffold starting from o-cumenol.

Protocol A: Preparation of 3-Isopropyl-4-hydroxybenzaldehyde

Method: Rieche Formylation. This method is superior to Reimer-Tiemann due to higher para-regioselectivity and yield.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

-

Reagents:

-

2-Isopropylphenol (13.6 g, 100 mmol)

-

Dichloromethyl methyl ether (DCME) (17.2 g, 150 mmol)

-

Titanium(IV) chloride (TiCl

) (38.0 g, 200 mmol) -

Dichloromethane (DCM, anhydrous) (200 mL)

-

-

Procedure:

-

Dissolve 2-isopropylphenol in DCM (100 mL) and cool to 0°C.

-

Add TiCl

dropwise over 15 minutes (Solution turns dark red/brown). -

Add DCME dropwise over 20 minutes, maintaining temperature <5°C.

-

Allow to warm to room temperature and stir for 3 hours.

-

Quench: Pour slowly onto 300 g of crushed ice/water. Stir vigorously for 30 minutes.

-

Workup: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Hexane/EtOAc or flash chromatography (10-20% EtOAc in Hexane).

-

Expected Yield: 75-85% (Pale yellow solid).

-

Protocol B: Benzyl Protection

Method: Williamson Ether Synthesis.[2]

-

Setup: 250 mL round-bottom flask with reflux condenser.

-

Reagents:

-

3-Isopropyl-4-hydroxybenzaldehyde (16.4 g, 100 mmol)

-

Benzyl bromide (18.8 g, 110 mmol)

-

Potassium carbonate (K

CO -

DMF (Dimethylformamide) (100 mL) or Acetone (200 mL)

-

-

Procedure:

-

Dissolve the aldehyde in DMF.[1][3] Add K

CO -

Add Benzyl bromide dropwise.

-

Heat to 60°C (DMF) or Reflux (Acetone) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Pour into ice water (500 mL). The product usually precipitates. Filter the solid.[4][5]

-

Purification: Recrystallize from Ethanol.

-

Expected Yield: >90% (White/Off-white crystals).

-

Part 3: Application Protocols (Downstream Chemistry)

Workflow Diagram: Divergent Synthesis

Figure 2: Primary synthetic pathways for utilizing the scaffold in drug discovery.

Protocol C: Reductive Amination (Library Synthesis)

Use Case: Creating amine-linked libraries for SAR studies.

-

Reagents:

-

Scaffold (1.0 eq)[1]

-

Amine (1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, 1-2 drops)

-

DCM or DCE (Solvent)

-

-

Procedure:

-

Mix Scaffold and Amine in DCM. Add Acetic Acid. Stir 30 min to form imine (equilibrium).

-

Add STAB in one portion.

-

Stir at Room Temp for 12-16 hours.

-

Quench: Sat. NaHCO

. Extract with DCM.

-

-

Note: The bulky isopropyl group ortho to the ether does not significantly hinder the aldehyde, but it does increase the solubility of the intermediate imine.

Protocol D: Deprotection (Unmasking)

Use Case: Final step to reveal the active pharmacophore.

| Method | Reagents | Conditions | Compatibility |

| Hydrogenolysis | H | EtOH/EtOAc, RT, 2-4h | Best. Preserves most functional groups. |

| Lewis Acid | BBr | -78°C to 0°C | Use if molecule contains alkenes (which H |

| Acidic | TFA / Thioanisole | Reflux | Harsh. Only for robust substrates. |

Standard Hydrogenolysis Protocol:

-

Dissolve substrate in Ethanol (0.1 M).

-

Add 10 wt% of Pd/C catalyst (e.g., if 100 mg substrate, add 10 mg catalyst).

-

Purge with H

(balloon). Stir vigorously for 2 hours. -

Filter through Celite. Concentrate.

Part 4: Analytical Data Summary

Compound: 4-(Benzyloxy)-3-isopropylbenzaldehyde

Formula: C

| Spectroscopic Technique | Characteristic Signals (Expected) | Structural Assignment |

| Aldehyde -CH O | ||

| Benzyl aromatic protons | ||

| Core aromatic (H2, H6) | ||

| Core aromatic (H5, ortho to ether) | ||

| Benzylic -OCH | ||

| Isopropyl -CH -(CH | ||

| Isopropyl -CH-(CH | ||

| IR (Neat) | 1685-1695 cm | C=O[2] Stretch (Aldehyde) |

| 1240-1260 cm | C-O Stretch (Ether) |

References

-

Rieche Formylation Context

-

Synthesis of Isopropyl-Phenol Derivatives

-

Applications in Medicinal Chemistry

-

Dou, X., et al. (2018). "Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists." Journal of Medicinal Chemistry. Link

- Note: Validates the use of 4-benzyloxybenzaldehydes as key intermedi

-

-

General Protocol Validation

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- | C17H18O2 | CID 23031188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. teikyo-u.repo.nii.ac.jp [teikyo-u.repo.nii.ac.jp]

- 8. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"experimental protocol for the synthesis of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-"

Executive Summary & Scope

This Application Note provides a rigorous experimental protocol for the synthesis of 3-(1-methylethyl)-4-(phenylmethoxy)benzaldehyde . This compound is a critical intermediate in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive aryl-propionic acid derivatives.[1]

The synthesis hinges on the selective O-alkylation of a sterically hindered phenol.[1] Unlike simple 4-hydroxybenzaldehyde, the presence of a bulky isopropyl group at the ortho position (position 3) introduces steric constraints that necessitate optimized nucleophilic substitution conditions.[1] This guide prioritizes a K₂CO₃/DMF system over traditional ethanol reflux methods to ensure kinetic efficiency and high conversion rates.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on a Williamson ether synthesis.[1] The target molecule is disassembled at the ether linkage, revealing two commercially accessible precursors: 3-isopropyl-4-hydroxybenzaldehyde and benzyl bromide .[1]

Pathway Visualization[1]

Figure 1: Retrosynthetic logic showing the disconnection of the benzyl ether bond.

Safety & Hazard Assessment

| Reagent | Hazard Class | Critical Safety Measure |

| Benzyl Bromide | Lachrymator, Corrosive | Strict Fume Hood Use. Dispense only in a well-ventilated hood.[1] Neutralize spills with dilute ammonia.[1] |

| DMF | Reprotoxic, Irritant | Avoid skin contact.[1] Use butyl rubber gloves if possible; standard nitrile offers limited breakthrough time.[1] |

| K₂CO₃ | Irritant | Avoid inhalation of fine dust during weighing.[1] |

| Diethyl Ether | Flammable, Peroxide former | Use anhydrous, inhibitor-containing solvent.[1] Ground glassware to prevent static discharge.[1] |

Experimental Protocols

Protocol A: Synthesis of Precursor (Contextual)

Note: 3-isopropyl-4-hydroxybenzaldehyde is commercially available.[1] If synthesis is required from 2-isopropylphenol, the Duff Reaction is recommended over Reimer-Tiemann for cleaner para-selectivity.[1]

Brief Methodology:

-

Dissolve 2-isopropylphenol (1.0 eq) in acetic acid.

-

Add hexamethylenetetramine (HMTA) (1.1 eq).[1]

-

Reflux for 4–6 hours (formation of iminium intermediate).[1]

-

Hydrolyze with dilute HCl to release the aldehyde.

-

Extract and purify via steam distillation or silica column.[1]

Protocol B: O-Benzylation (Core Synthesis)

This is the primary protocol for generating the target molecule.[1]

Reagents & Stoichiometry:

-

3-isopropyl-4-hydroxybenzaldehyde: 10.0 mmol (1.64 g)[1]

-

Benzyl Bromide: 11.0 mmol (1.31 mL) [1.1 equiv][1]

-

Potassium Carbonate (Anhydrous): 20.0 mmol (2.76 g) [2.0 equiv][1]

-

Potassium Iodide (Catalytic): 0.5 mmol (83 mg) [0.05 equiv] – Optional, accelerates reaction via Finkelstein mechanism.[1]

-

N,N-Dimethylformamide (DMF): 20 mL [0.5 M concentration][1]

Step-by-Step Procedure:

-

Preparation:

-

Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Charge the RBF with 3-isopropyl-4-hydroxybenzaldehyde (1.64 g) and anhydrous K₂CO₃ (2.76 g).[1]

-

Add DMF (20 mL) and stir at room temperature for 15 minutes. Observation: The suspension may turn yellow/orange as the phenoxide anion forms.[1]

-

-

Alkylation:

-

Add Potassium Iodide (catalytic) if available.[1]

-

Add Benzyl Bromide (1.31 mL) dropwise over 5 minutes via syringe.[1]

-

Equip the flask with a reflux condenser (or simple stopper if using a temperature-controlled block).[1]

-

Heat the reaction mixture to 60–70°C for 4–6 hours.

-

Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 4:1).[1] The starting phenol (lower R_f) should disappear; the product (high R_f) will appear.[1]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (100 mL) with vigorous stirring. The product may precipitate as a solid or oil.[1]

-

Extract with Ethyl Acetate or Diethyl Ether (3 x 30 mL).[1]

-

Combine organic layers and wash sequentially with:

-

Dry over anhydrous MgSO₄ or Na₂SO₄ .[1]

-

Filter and concentrate under reduced pressure (Rotavap).[1][2]

-

-

Purification:

Characterization & Data Analysis

Confirm structure using ¹H NMR. The isopropyl group and benzylic protons provide distinct diagnostic signals.[1]

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Position / Group | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aldehyde | 9.85 – 9.90 | Singlet (s) | 1H | Characteristic -CHO proton.[1][3][4] |

| Aromatic | 7.70 – 7.75 | Doublet (d) | 1H | H-2 (ortho to CHO, meta to OBz).[1] |

| Aromatic | 7.60 – 7.65 | Doublet of Doublets | 1H | H-6 (ortho to CHO).[1] |

| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet (m) | 5H | Phenyl ring of benzyl group.[1] |

| Aromatic | 6.95 – 7.05 | Doublet (d) | 1H | H-5 (ortho to OBz).[1] |

| Benzylic CH₂ | 5.20 – 5.25 | Singlet (s) | 2H | O-CH₂ -Ph.[1] Distinctive shift. |

| Isopropyl CH | 3.30 – 3.40 | Septet (sep) | 1H | Methine proton of isopropyl.[1] |

| Isopropyl CH₃ | 1.20 – 1.30 | Doublet (d) | 6H | Methyl groups of isopropyl.[1] |

IR Spectroscopy:

Troubleshooting & Optimization

Steric Hindrance Management

The isopropyl group at position 3 creates steric bulk around the phenolic oxygen at position 4.[1]

-

Issue: Incomplete reaction after 6 hours.

-

Solution: Do not increase temperature above 80°C (risk of decomposition).[1] Instead, add 0.1 eq of 18-Crown-6 ether to solubilize the potassium cation, increasing the nucleophilicity of the phenoxide.[1]

Solvent Selection Logic

-

DMF: Preferred.[1] High dielectric constant promotes S_N2 reaction.[1] Hard to remove (requires thorough water washes).[1]

-

Acetone: Alternative.[1] Lower boiling point (reflux ~56°C).[1] Easier workup but slower kinetics.[1] Requires longer reaction time (12-16 h).[1]

-

Ethanol: Green alternative.[1] Proticity solvates the nucleophile (phenoxide), reducing reactivity.[1] Not recommended for sterically hindered substrates unless refluxed for >24h.[1]

Workflow Diagram

Figure 2: Experimental workflow for the O-benzylation process.[1]

References

-

Kennedy, A. R., et al. (2010).[1] "4-(Benzyloxy)benzaldehyde."[1][2][5][6] Acta Crystallographica Section E, 66(8), o2110.[1]

- Provides the crystallographic data and baseline synthesis conditions for the non-isopropyl analog, valid

-

PubChem Compound Summary. (2023). "Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-".[1] CID 10866873.[1] [1]

- Verifies chemical structure, IUPAC nomenclature, and CAS Registry Number (373642-03-6).

-

BenchChem. (2023).[1] "Synthesis of 4-Isopropylbenzylamine from 4-Isopropylbenzaldehyde."

- Provides context on the reactivity of isopropyl-substituted benzaldehydes.

-

PrepChem. (2023).[1] "Synthesis of 4-benzyloxybenzaldehyde."

- Offers comparative protocols for benzyl

Sources

- 1. prepchem.com [prepchem.com]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

"application of 3-isopropyl-4-(benzyloxy)benzaldehyde in pharmaceutical research"

Application Note: 3-Isopropyl-4-(benzyloxy)benzaldehyde in Pharmaceutical Research

Part 1: Executive Summary & Strategic Utility

Compound: 3-Isopropyl-4-(benzyloxy)benzaldehyde CAS: 373642-03-6 Molecular Weight: 254.32 g/mol IUPAC: 4-(benzyloxy)-3-(propan-2-yl)benzaldehyde[1]

Core Application: 3-Isopropyl-4-(benzyloxy)benzaldehyde is a high-value "privileged scaffold" intermediate used primarily in the synthesis of Thyroid Hormone Receptor (TR) agonists and Targeted Protein Degraders (PROTACs) .[1] Its structural utility lies in its ability to introduce a 3-isopropyl-4-hydroxyphenyl moiety (upon deprotection).[1]

Mechanistic Significance:

-

Thyromimetic Design: The 3-isopropyl group acts as a bioisostere for the 3-iodine atom found in the natural thyroid hormone Triiodothyronine (T3).[1] It provides the necessary steric bulk and lipophilicity to fill the hydrophobic pocket of the TR-beta receptor without the metabolic instability associated with iodinated compounds.[1]

-

PROTAC Warhead Assembly: In Hsp90 inhibitor design, this scaffold serves as a robust anchor for resorcinol-based warheads, linking the E3 ligase ligand to the protein of interest.[1]

Part 2: Critical Signaling & Synthesis Pathways

The following diagram illustrates the divergent utility of this intermediate in synthesizing TR-beta agonists (for NASH/Dyslipidemia) and Hsp90-targeted PROTACs.[1]

Figure 1: Divergent synthetic pathways utilizing 3-isopropyl-4-(benzyloxy)benzaldehyde as a core building block.

Part 3: Detailed Experimental Protocols

Protocol A: Pinnick Oxidation to 4-(Benzyloxy)-3-isopropylbenzoic Acid

Context: This is the primary step for generating the carboxylic acid precursor used in TR-beta agonist synthesis (e.g., related to EP2036887A1).[1]

Reagents:

-

Substrate: 3-Isopropyl-4-(benzyloxy)benzaldehyde (1.0 eq)[1]

-

Oxidant: Sodium Chlorite (NaClO₂, 1.5 eq)[1]

-

Scavenger: 2-Methyl-2-butene (10 eq) or Hydrogen Peroxide (30%)[1]

-

Buffer: NaH₂PO₄ (aq, 0.67 M)[1]

-

Solvent: t-Butanol / Water (3:1 v/v)[1]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g (39.3 mmol) of the benzaldehyde in 120 mL of t-Butanol. Add 30 mL of 2-methyl-2-butene.

-

Buffer Preparation: Prepare a solution of NaH₂PO₄ (3.5 g) in 40 mL of water.

-

Oxidant Addition: Dissolve NaClO₂ (5.3 g, 80% purity) in 40 mL of water.

-

Reaction: Cool the reaction mixture to 0°C. Add the NaClO₂ solution and the buffer solution dropwise simultaneously over 30 minutes using an addition funnel. Critical: Maintain internal temperature <10°C to prevent chlorine gas evolution.[1]

-

Monitoring: Warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the baseline acid spot.[1]

-

Workup: Acidify to pH 2 using 1N HCl. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Recrystallize from Ethanol/Water to yield the benzoic acid derivative as a white solid.[1]

Expected Yield: 85–92%[1]

Protocol B: Hydrogenolytic Deprotection (Benzyl Group Removal)

Context: Essential for revealing the phenolic hydroxyl group required for receptor binding.[1]

Reagents:

-

Substrate: 4-(Benzyloxy)-3-isopropyl-derivative (1.0 eq)[1]

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Methanol or Ethanol[1]

-

Hydrogen Source: H₂ gas (balloon pressure)[1]

Methodology:

-

Inerting: Flush the reaction vessel with Nitrogen gas.

-

Loading: Add substrate and dissolve in Methanol (0.1 M concentration). Carefully add Pd/C catalyst (wet form preferred to minimize ignition risk).[1]

-

Hydrogenation: Purge with Hydrogen gas x3. Stir vigorously under H₂ balloon pressure at Room Temperature for 2–6 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out on the filter paper (pyrophoric).[1]

-

Isolation: Concentrate the filtrate. The resulting phenol is often prone to oxidation; store under inert gas or use immediately in the next coupling step.[1]

Part 4: Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in high-value synthesis, compare analytical data against these standards.

Table 1: Key NMR Diagnostic Signals (CDCl₃)

| Moiety | Signal Type | Chemical Shift (δ) | Diagnostic Value |

| Aldehyde (-CHO) | Singlet | ~9.85 - 9.90 ppm | Confirm oxidation state.[1] Loss indicates degradation to acid.[1] |

| Isopropyl (-CH) | Septet | ~3.35 - 3.45 ppm | Confirms presence of steric bulk.[1] |

| Isopropyl (-CH₃) | Doublet | ~1.20 - 1.25 ppm | Integration should be 6H.[1] |

| Benzylic (-OCH₂-) | Singlet | ~5.15 - 5.20 ppm | Confirms protection.[1] Loss indicates premature deprotection.[1] |

Troubleshooting Guide:

-

Issue: Presence of a broad peak at ~10-12 ppm in the aldehyde sample.

-

Issue: Incomplete deprotection (Protocol B).

-

Cause: Catalyst poisoning (often by sulfur/amines) or insufficient H₂ pressure.[1]

-

Solution: Add fresh catalyst or increase pressure to 50 psi (Parr shaker).

-

References

-

European Patent Office. (2009).[1] Novel 6-5 Bicyclic Heterocyclic Derivative and Medical Use Thereof (EP2036887A1).[1][2]Link[1]

-

Citation for Protocol A (Oxidation) and application in TR agonists.[1]

-

-

European Journal of Medicinal Chemistry. (2023). Discovery of X10g as a selective Hsp90α PROTAC degrader for breast cancer treatment.[1][2]Link[1][2]

- Citation for Pathway B (PROTAC synthesis) and biological relevance.

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23031188, 4-(Benzyloxy)-3-isopropylbenzaldehyde.[1]Link[1]

- Citation for physicochemical properties and CAS verific

-

Molecules. (2002).[1] Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde.[1]Link[1]

- Citation for general protection/deprotection chemistry of benzaldehyde deriv

Sources

"NMR and mass spectrometry of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-"

An in-depth technical guide for the structural elucidation of 4-(benzyloxy)-3-isopropylbenzaldehyde, designed for analytical chemists and drug development professionals.

Introduction & Mechanistic Background

4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6; Formula: C₁₇H₁₈O₂) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry [1]. Its unique substitution pattern—comprising an electrophilic formyl group, a sterically bulky and electron-donating isopropyl group, and a lipophilic benzyloxy ether linkage—makes it a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs), notably in the design of thyroid hormone receptor ligands [2].

Accurate structural verification of this compound is paramount before downstream synthesis. The proximity of the isopropyl and benzyloxy groups creates distinct steric and electronic microenvironments that strongly influence Nuclear Magnetic Resonance (NMR) chemical shifts. Furthermore, the benzyloxy group dictates the primary thermodynamic fragmentation pathway during Mass Spectrometry (MS) analysis.

Experimental Methodologies

Self-Validating System: The following protocols incorporate strict internal calibration and system suitability checks to ensure the integrity and reproducibility of the analytical data.

High-Resolution NMR Spectroscopy Protocol

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of protons prevents signal interference, while its polarity perfectly solvates moderately polar aromatic ethers. Tetramethylsilane (TMS) is spiked into the solvent to provide an absolute 0.00 ppm reference point, compensating for any magnetic field drift during acquisition.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 15.0 mg of 4-(benzyloxy)-3-isopropylbenzaldehyde.

-

Dissolution: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Vortex for 30 seconds to ensure a completely homogeneous solution.

-

Transfer: Transfer the solution into a standard 5 mm borosilicate NMR tube using a glass Pasteur pipette, avoiding the introduction of air bubbles.

-

Instrument Tuning (Self-Validation): Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance signal of CDCl₃. Shim the Z-axis gradients iteratively until the TMS peak width at half-height (

) is strictly < 1.0 Hz. -

¹H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a power-gated decoupling sequence (zgpg30) to suppress the Nuclear Overhauser Effect (NOE) bias, utilizing 1024 scans, D1 of 2.0 seconds, and a spectral width of 220 ppm.

Mass Spectrometry (GC-EI-MS and UPLC-ESI-MS) Protocol

Causality of Experimental Choices: Electron Ionization (EI) at 70 eV is utilized to induce hard fragmentation, revealing the carbon skeleton through characteristic neutral losses. Conversely, Electrospray Ionization (ESI+) is employed as a soft ionization technique to confirm the intact molecular ion [M+H]⁺, leveraging the high proton affinity of the aldehyde and ether oxygen atoms.

Step-by-Step Procedure:

-

EI-MS Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade dichloromethane (DCM).

-

ESI-MS Preparation: Dilute the DCM stock 1:100 in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. The formic acid acts as a crucial proton donor to facilitate [M+H]⁺ formation.

-

System Suitability (Self-Validation): Prior to ESI acquisition, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass axis. Proceed only if mass accuracy is verified to be < 5 ppm.

-

GC-EI-MS Acquisition: Inject 1 µL of the DCM solution into the GC. Utilize a temperature gradient from 100°C to 280°C at 15°C/min. Set the MS source to 70 eV and scan from m/z 50 to 400.

-

UPLC-ESI-MS/MS Acquisition: Inject 2 µL of the ESI preparation solution. Run a fast gradient on a C18 column (0.3 mL/min). Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire full scan data (m/z 100–1000).

Data Interpretation and Quantitative Summaries

NMR Peak Assignments

The ¹H NMR spectrum is heavily influenced by the anisotropic deshielding effect of the aldehyde carbonyl group, which pushes the formyl proton far downfield to ~9.85 ppm. Additionally, the benzylic protons appear as a sharp singlet at ~5.15 ppm due to the strong inductive electron withdrawal from the adjacent ether oxygen atom.

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)

| Position | Functional Group | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | -CHO | 9.85 (s, 1H) | 191.0 |

| 2 | Ar-H | 7.75 (d, J = 2.0, 1H) | 128.5 |

| 3 | Ar-C(iPr) | - | 138.0 |

| 4 | Ar-O | - | 161.5 |

| 5 | Ar-H | 6.95 (d, J = 8.5, 1H) | 111.0 |

| 6 | Ar-H | 7.65 (dd, J = 8.5, 2.0, 1H) | 131.0 |

| 1' (Bn) | Ar-C (ipso) | - | 136.5 |

| 2',3',4' | Ar-H (Bn) | 7.30 - 7.45 (m, 5H) | 127.2 - 128.6 |

| 7 | -O-CH₂- | 5.15 (s, 2H) | 70.5 |

| 8 | -CH(CH₃)₂ | 3.35 (heptet, J = 6.9, 1H) | 26.8 |

| 9, 10 | -CH(CH₃)₂ | 1.25 (d, J = 6.9, 6H) | 22.5 |

Mass Spectrometry Fragmentation

Under 70 eV EI conditions, the radical molecular ion (m/z 254) is visible but is not the base peak. The dominant thermodynamic driving force in this molecule is the homolytic cleavage of the benzylic C-O bond. This yields the highly resonance-stabilized tropylium cation (m/z 91), which dominates the spectrum.

Table 2: Key Mass Spectrometry Fragments (EI, 70 eV)

| m/z | Relative Abundance | Ion / Fragment Identity | Mechanistic Origin |

| 254 | ~10% | [M]⁺• | Intact molecular radical cation |

| 239 | ~5% | [M - CH₃]⁺ | Alpha-cleavage of the isopropyl methyl group |

| 163 | ~15% | [M - C₇H₇]⁺ | Loss of the benzyl radical |

| 91 | 100% (Base Peak) | [C₇H₇]⁺ | Tropylium ion formation via benzylic cleavage |

Analytical Workflows and Visualizations

Analytical workflow for structural elucidation of the benzaldehyde derivative.

Proposed EI mass spectrometry fragmentation pathway yielding the tropylium ion.

References

Application Note: Chromatographic Separation and Impurity Profiling of 3-Isopropyl-4-(benzyloxy)benzaldehyde

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Procedure (SOP)

Introduction and Strategic Context

The compound 3-isopropyl-4-(benzyloxy)benzaldehyde (CAS: 373642-03-6) is a critical highly hydrophobic intermediate utilized in the synthesis of advanced therapeutics, including thyroid hormone receptor ligands [1] and selective PROTAC degraders targeting Hsp90α in breast cancer [2].

Typically synthesized via the benzylation of 4-hydroxy-3-isopropylbenzaldehyde with benzyl bromide under basic conditions, the crude reaction mixture presents a complex analytical challenge. The mixture contains species spanning a massive polarity range: the highly polar hydrolysis byproduct (benzyl alcohol), the moderately polar phenolic starting material, the reactive alkylating agent, and the highly lipophilic target product.

This application note provides a self-validating, causally-driven Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to achieve baseline resolution of the target molecule from its synthetic precursors and byproducts.

Physicochemical Profiling & Method Rationale

To design a robust chromatographic method, we must first analyze the physicochemical properties of the analytes. Chromatography is not a trial-and-error process; it is applied physical chemistry.

-

Analyte Hydrophobicity (LogP): The target molecule features a bulky isopropyl group and a hydrophobic benzyloxy ether linkage, driving its estimated LogP to ~5.0. This dictates the necessity of a highly retentive stationary phase (C18) and a high-organic mobile phase to elute the compound within a reasonable timeframe[3].

-

Ionization Potential (pKa): The target product is neutral. However, the starting material, 4-hydroxy-3-isopropylbenzaldehyde, contains a phenolic hydroxyl group (pKa ~7.5). If analyzed at a neutral pH, this phenol will partially ionize, leading to dual retention mechanisms and severe peak tailing.

-

Causality of Mobile Phase Selection: To suppress the ionization of the phenolic precursor and ensure sharp, symmetrical peaks, the mobile phase must be buffered at least 2 pH units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) .

-

Elution Strategy: Because the LogP values of the mixture components range from 1.1 (benzyl alcohol) to 5.0 (target product), an isocratic method is mathematically impossible without sacrificing either resolution or run time. A gradient elution is mandatory.

Table 1: Analyte Profiling and Predicted Elution Order

| Elution Order | Compound | Role in Synthesis | Est. LogP | UV Max (nm) | Chromatographic Behavior |

| 1 | Benzyl Alcohol | Hydrolysis Byproduct | 1.1 | 210, 254 | Highly polar; elutes early in low organic. |

| 2 | 4-Hydroxy-3-isopropylbenzaldehyde | Starting Material 1 | 2.5 | 254, 280 | Phenolic; requires acidic pH to prevent tailing. |

| 3 | Benzyl Bromide | Starting Material 2 | 2.9 | 220, 254 | Lachrymator; reacts with silanols if unendcapped. |

| 4 | 3-Isopropyl-4-(benzyloxy)benzaldehyde | Target Product | 5.0 | 254, 280 | Highly lipophilic; requires >80% organic to elute. |

Mandatory Visualization: Method Logic and Workflow

Caption: Logical decision tree for RP-HPLC method development based on analyte physicochemical properties.

Experimental Protocols

Chromatographic Method Parameters

-

Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent fully endcapped C18). Endcapping is critical to prevent secondary interactions between benzyl bromide and residual silanols.

-

Column Temperature: 30 °C (Maintains reproducible mass transfer kinetics).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: UV Photodiode Array (PDA) extracted at 254 nm (optimal for aromatic aldehydes) [4].

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A (0.1% FA in H₂O) | % Mobile Phase B (0.1% FA in Acetonitrile) | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold to focus polar byproducts |

| 12.0 | 5 | 95 | Linear ramp to elute target product |

| 17.0 | 5 | 95 | High organic wash to clear column |

| 17.1 | 95 | 5 | Return to initial conditions |

| 22.0 | 95 | 5 | Re-equilibration |

Sample Preparation Protocol (Reaction Monitoring)

To ensure the protocol is a self-validating system, sample preparation must arrest the chemical reaction and precipitate inorganic salts (e.g., K₂CO₃) that could foul the HPLC system.

-

Quenching: Aliquot 50 µL of the crude reaction mixture (typically in DMF or Acetone) into a 1.5 mL microcentrifuge tube. Add 200 µL of LC-MS grade Water to quench the reaction and precipitate the highly hydrophobic target product.

-

Extraction: Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds to partition the organics.

-

Phase Separation: Centrifuge at 10,000 × g for 2 minutes.

-

Solvent Exchange: Transfer 100 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 1.0 mL of Initial Mobile Phase (50:50 Water:Acetonitrile). Note: Do not inject 100% strong solvent (ACN) as it will cause severe peak distortion (solvent effect) for early eluting peaks.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

System Suitability Testing (SST)

A protocol is only trustworthy if it proves its own validity before every run. Prior to analyzing unknown samples, inject a synthetic mixture of the starting materials and the target product. The system must meet the following criteria:

Table 3: System Suitability Acceptance Criteria

| Parameter | Target Peak | Acceptance Criterion | Scientific Rationale |

| Resolution ( | SM1 vs. SM2 | Ensures baseline separation of precursors. | |

| Tailing Factor ( | Target Product | Confirms adequate suppression of secondary silanol interactions. | |

| Retention Time %RSD | Target Product | Validates pump gradient proportioning accuracy. |

Workflow Visualization

Caption: End-to-end sample preparation and analytical workflow for reaction monitoring.

Troubleshooting Common Artifacts

-

Split Peaks for the Target Product: If 3-isopropyl-4-(benzyloxy)benzaldehyde elutes as a split or heavily fronting peak, the injection solvent is too strong. Ensure the sample is reconstituted in no more than 50% Acetonitrile. The high lipophilicity of the product causes it to travel with the injection plug if dissolved in 100% organic solvent.

-

Baseline Drift at 254 nm: A rising baseline during the gradient is normal when using Formic Acid and Acetonitrile due to changes in refractive index and solvent absorbance. If the drift obscures small impurity peaks, switch the mobile phase additive to 0.1% Trifluoroacetic Acid (TFA), which provides a flatter baseline at low UV wavelengths, though it may suppress MS ionization if LC-MS is later utilized [3].

References

- European Patent Office. (2009). Novel 6-5 bicyclic heterocyclic derivative and medical use thereof (Patent No. EP2036887A1). European Patent Organisation.

-

Liu, Y., et al. (2023). Discovery of X10g as a selective PROTAC degrader of Hsp90α for the treatment of breast cancer. European Journal of Medicinal Chemistry, 258, 115690. Retrieved from[Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. Retrieved from[Link]

-

United States Environmental Protection Agency (EPA). (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. Retrieved from[Link]

Application Note: 4-(Benzyloxy)-3-isopropylbenzaldehyde as a Key Intermediate in the Synthesis of TRβ-Selective Thyromimetics

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Benzyloxy)-3-isopropylbenzaldehyde (CAS: 373642-03-6) Primary Application: Chemical intermediate for the synthesis of Sobetirome (GC-1)

Introduction & Scientific Rationale

The development of thyroid hormone receptor beta (TRβ)-selective agonists has opened new therapeutic avenues for treating dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and demyelinating disorders. Endogenous thyroid hormone (T3) exerts profound lipid-lowering effects, but its clinical utility is severely limited by cardiotoxicity mediated through the TRα receptor isoform .

Sobetirome (GC-1) was engineered to overcome this limitation. It is a synthetic thyromimetic that achieves TRβ selectivity by replacing the iodine atoms of T3 with alkyl groups (such as an isopropyl group) and replacing the ether linkage with a methylene bridge.

4-(Benzyloxy)-3-isopropylbenzaldehyde serves as the foundational building block for the "inner ring" of Sobetirome. The structural design of this intermediate is highly deliberate:

-

The Isopropyl Group (Position 3): Acts as a metabolically stable bioisostere for the 3-position iodine of T3. It provides the necessary steric bulk to lock the receptor's ligand-binding domain into an active conformation without being susceptible to enzymatic deiodination.

-